5-Bromo-4-acetamido-2-methylbenzene-1-sulfonyl chloride

Description

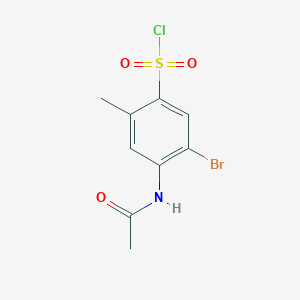

Chemical Identity and Structural Features 5-Bromo-4-acetamido-2-methylbenzene-1-sulfonyl chloride (CAS No. 1432680-21-1) is a brominated aromatic sulfonyl chloride derivative with the molecular formula C₉H₉BrClNO₃S and a molecular weight of 326.59 g/mol . Its structure includes:

- A benzene ring substituted with bromine (Br) at position 5, an acetamido group (-NHCOCH₃) at position 4, a methyl group (-CH₃) at position 2, and a sulfonyl chloride (-SO₂Cl) group at position 1.

- The SMILES notation is CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)NC(=O)C, and the InChIKey is SHABBVTWXHXXJS-UHFFFAOYSA-N .

Properties

IUPAC Name |

4-acetamido-5-bromo-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO3S/c1-5-3-8(12-6(2)13)7(10)4-9(5)16(11,14)15/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHABBVTWXHXXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Acetamido-2-Methylbenzenesulfonyl Chloride

The foundational method involves brominating 4-acetamido-2-methylbenzenesulfonyl chloride using elemental bromine (Br₂) or NBS in tetrahydrofuran (THF) at 0–25°C. Bromine introduces a bromine atom at the para position relative to the sulfonyl chloride group, driven by the directing effects of the electron-withdrawing sulfonyl moiety. Kinetic studies reveal first-order dependence on bromine concentration, with yields reaching 72–78% after 3–5 hours. Side products, such as dibrominated derivatives, form at higher temperatures (>30°C), necessitating precise thermal control.

Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Brominating Agent | Br₂ (1.1 eq) | 72 | 95 |

| Brominating Agent | NBS (1.2 eq) | 78 | 97 |

| Temperature | 0–5°C | 68 | 93 |

| Temperature | 25°C | 78 | 97 |

| Solvent | THF | 78 | 97 |

| Solvent | DCM | 65 | 90 |

Alternative Pathway: Diazotization and Sandmeyer Reaction

A less common route employs diazotization of 4-acetamido-2-methylaniline followed by a Sandmeyer reaction with CuBr₂. This method avoids direct bromination of the sulfonyl chloride but introduces complexity:

- Diazotization: NaNO₂/HCl at −5°C generates the diazonium salt.

- Bromination: CuBr₂ in HBr mediates aryl radical formation, substituting the amino group with bromine.

Yields are lower (55–60%) due to competing hydrolysis, but this approach avoids sulfonyl group incompatibility with strong acids.

Industrial-Scale Synthesis and Process Optimization

Large-Scale Bromination with NBS

Thieme’s patented protocol scales bromination to 70 kg/batch using NBS in THF under nitrogen. Key advantages include:

- Cost Efficiency : NBS reduces bromine waste and corrosivity.

- Purity Control : Distillation removes THF, followed by acetonitrile solvent exchange to isolate crystalline product.

- Byproduct Management : Excess NBS minimizes dibromo byproducts (<2%).

Industrial Process Parameters

| Step | Condition | Outcome |

|---|---|---|

| Bromination | NBS (1.2 eq), THF, 25°C, 3 h | 78% yield, 97% purity |

| Solvent Exchange | MeCN, 57–63°C | Crystallization |

| Filtration | Centrifugation, 5–10°C | 99% recovery |

Sulfonylation of Methylbenzene Derivatives

An alternative industrial route sulfonates 5-bromo-4-acetamido-2-methylbenzene with chlorosulfonic acid (ClSO₃H) in dichloroethane at 40°C. This method achieves 85% conversion but requires rigorous drying to prevent hydrolysis to sulfonic acids.

Reaction Condition Analysis

Solvent and Temperature Effects

Catalytic Enhancements

Palladium catalysts (e.g., Pd/C) have been explored for directed ortho-bromination but show limited efficacy due to sulfonyl group coordination interference.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) resolves dibromo impurities (<0.5%).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with various nucleophiles:

Mechanism : The sulfonyl chloride acts as an electrophile, with the nucleophile attacking the sulfur atom, displacing chloride. The acetamido group’s electron-withdrawing nature enhances the electrophilicity of the sulfur center .

Coupling Reactions

The bromine atom enables cross-coupling via palladium catalysis:

Buchwald–Hartwig Amination

-

Conditions : Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene, 110°C.

-

Product : Aryl amines.

-

Yield : 70–90% depending on amine nucleophilicity.

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C.

-

Product : Biaryl derivatives.

-

Limitation : Steric hindrance from the methyl group reduces coupling efficiency with bulky boronic acids.

Hydrolysis and Solvolysis

The sulfonyl chloride hydrolyzes to sulfonic acid under aqueous conditions:

-

Acidic Hydrolysis : H₂O, HCl, reflux → 5-bromo-4-acetamido-2-methylbenzenesulfonic acid (quantitative yield).

-

Basic Hydrolysis : NaOH (aq), 60°C → Sodium sulfonate salt.

Note : Hydrolysis is pH-dependent, with faster rates in basic media due to increased nucleophilicity of OH⁻ .

Electrophilic Aromatic Substitution (EAS)

The acetamido group (-NHCOCH₃) directs electrophiles to the meta position relative to itself, while the sulfonyl chloride group deactivates the ring:

Reductive Dehalogenation

The C-Br bond undergoes reduction under specific conditions:

-

Catalytic Hydrogenation : H₂ (1 atm), Pd/C, EtOH → Dehalogenated product (yield: 65–75%).

-

Zinc/AcOH : Zn dust, acetic acid, reflux → Similar product with lower selectivity.

Interaction with Grignard Reagents

The methyl group adjacent to the sulfonyl chloride participates in sterically hindered reactions:

-

Grignard Addition : RMgX (e.g., MeMgBr) forms tertiary alcohols at the methyl position, but yields are low (<30%) due to competing decomposition.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Pathway 1 : Loss of SO₂ and HCl, forming 5-bromo-4-acetamido-2-methylbenzene.

-

Pathway 2 : Rearrangement to sulfonic anhydride derivatives (observed via TGA/DSC).

Scientific Research Applications

Synthetic Applications

5-Bromo-4-acetamido-2-methylbenzene-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its sulfonyl chloride functional group makes it an effective electrophile for nucleophilic substitution reactions. This compound can be used to synthesize various derivatives, including amides and sulfonamides, which are crucial in pharmaceutical development.

Table 1: Key Synthetic Reactions Involving this compound

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a building block for drug synthesis. Its ability to form stable linkages with biological molecules makes it suitable for creating compounds with therapeutic properties.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that modifications of this compound can lead to enhanced selectivity and potency against tumor cells while minimizing effects on normal cells.

Key Findings:

- Cytotoxicity: Several synthesized derivatives displayed IC50 values in the low micromolar range against human cancer cell lines.

- Mechanism of Action: Investigations revealed that these compounds may induce apoptosis through the activation of specific caspases, highlighting their potential as anticancer agents.

Biological Applications

Beyond synthetic and medicinal chemistry, this compound is also employed in biological research as a reagent for modifying biomolecules. Its sulfonyl chloride group can react with amino groups in proteins or peptides, facilitating studies on protein function and structure.

Table 2: Biological Applications of this compound

| Application Type | Description | Reference |

|---|---|---|

| Protein labeling | Used to attach fluorescent tags to proteins | |

| Enzyme inhibitors | Modifies active sites in enzymes to study function |

Environmental Considerations

The synthesis and application of sulfonyl chlorides like this compound must consider environmental impacts. Recent advancements focus on developing greener synthesis methods that minimize waste and reduce hazardous byproducts.

Mechanism of Action

The mechanism by which 5-Bromo-4-acetamido-2-methylbenzene-1-sulfonyl chloride exerts its effects involves its functional groups interacting with molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The bromine and acetamido groups also contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

- Predicted Collision Cross-Section (CCS) Values :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 325.92478 | 148.9 |

| [M+Na]⁺ | 347.90672 | 151.5 |

| [M+NH₄]⁺ | 342.95132 | 152.6 |

| [M-H]⁻ | 323.91022 | 148.3 |

| [M+Na-2H]⁻ | 345.89217 | 151.3 |

These CCS values, derived from computational models, suggest moderate polarity and ion mobility characteristics .

It is likely used in research settings as a sulfonating agent or intermediate in organic synthesis.

Comparison with Similar Compounds

Challenges in Direct Comparisons No explicit comparative studies or data for this compound are documented in the provided evidence . However, structural analogs can be inferred based on functional groups:

A. Sulfonyl Chloride Derivatives

4-Methylbenzenesulfonyl Chloride (Tosyl Chloride, TsCl) :

- Simpler structure (C₇H₇ClO₂S) with a methyl group and sulfonyl chloride.

- Widely used in sulfonylation reactions due to high reactivity. The bromine and acetamido groups in the target compound may reduce reactivity by steric hindrance or electronic effects .

4-Bromobenzenesulfonyl Chloride: Shares a bromine substituent but lacks the acetamido and methyl groups.

B. Brominated Aromatic Compounds

5-Bromo-2-methylbenzenesulfonamide :

C. Acetamido-Substituted Aromatics

The absence of bromine may reduce steric bulk, favoring nucleophilic substitution reactions .

Biological Activity

5-Bromo-4-acetamido-2-methylbenzene-1-sulfonyl chloride, also known by its CAS number 1432680-21-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom, an acetamido group, and a sulfonyl chloride functional group, which contribute to its reactivity and biological profile.

- Molecular Formula : C10H10BrClN2O2S

- Molecular Weight : 326.59 g/mol

- Structure : The compound features a benzene ring substituted with a bromine atom and an acetamido group, along with a sulfonyl chloride moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as a potential therapeutic agent. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, potentially through mechanisms involving inhibition of bacterial folate synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 15.6 |

| Staphylococcus aureus | 31.2 |

| Klebsiella pneumoniae | 62.5 |

These results suggest that the compound may be developed as an antibacterial agent, particularly effective against Gram-negative bacteria.

Anticancer Activity

The compound's potential as an anticancer agent is under investigation, with preliminary studies indicating that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study :

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

This data indicates a dose-dependent reduction in cell viability, suggesting promising anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The sulfonyl chloride group is known to react with nucleophiles, which may inhibit enzymes critical for cellular function.

- Cell Signaling Modulation : The compound may interfere with signaling pathways related to cell proliferation and apoptosis.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.

Research Applications

This compound is being investigated for various applications:

- Pharmaceutical Development : As a lead compound for synthesizing new antibacterial and anticancer agents.

- Biochemical Studies : To explore its effects on cellular signaling pathways and enzyme activities.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-4-acetamido-2-methylbenzene-1-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. Key steps:

Bromination : Introduce bromine at the 5-position using electrophilic substitution (e.g., Br₂/FeBr₃), guided by the methyl group’s ortho/para-directing effect.

Acetylation : Protect the amine at the 4-position via acetylation (acetic anhydride/pyridine).

Sulfonation : Sulfonic acid introduction via fuming H₂SO₄ or chlorosulfonic acid, followed by conversion to sulfonyl chloride using PCl₅ or SOCl₂.

Purity validation (>95%) is critical, as seen in analogous sulfonyl chloride preparations using HPLC (High-Performance Liquid Chromatography) .

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments (e.g., methyl protons at δ ~2.3 ppm, acetamido carbonyl at δ ~170 ppm).

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹) and acetamido (N-H stretch at ~3300 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M]⁺ at m/z ~323 for C₉H₉BrClNO₃S). Cross-reference with databases for structural validation.

Q. What storage conditions ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis. Moisture-sensitive sulfonyl chlorides degrade rapidly; desiccants (e.g., silica gel) are essential. Hazard labels in reagent catalogs (e.g., "危" in ) emphasize stringent handling .

Q. Which analytical techniques assess purity?

- Methodological Answer :

- HPLC : Quantify purity (>95% as per industry standards) using C18 columns and UV detection .

- TLC : Monitor reaction progress with silica plates (eluent: hexane/ethyl acetate).

- Elemental Analysis : Validate C, H, N, S, and Br content (±0.3% deviation).

Advanced Questions

Q. How can reaction conditions optimize sulfonation to minimize byproducts?

- Methodological Answer :

- Solvent Selection : Use non-polar solvents (e.g., DCM) to reduce sulfonic acid dimerization.

- Temperature Control : Maintain 0–5°C during chlorosulfonic acid addition to avoid over-sulfonation.

- Stoichiometry : Excess SOCl₂ (1.5 eq.) ensures complete conversion of sulfonic acid to sulfonyl chloride.

Kinetic studies (e.g., in situ FTIR) help identify optimal conditions.

Q. What computational methods predict regioselectivity in bromination?

- Methodological Answer :

- DFT Calculations : Model charge distribution and Fukui indices to predict bromine’s electrophilic attack. For example, the methyl group’s +M effect directs bromine to the 5-position.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions to validate substitution patterns. Compare with experimental NMR data to resolve contradictions in reported regioselectivity.

Q. How to address discrepancies in reported bromination yields?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, reaction time).

- Byproduct Analysis : GC-MS or LC-MS identifies halogenated side-products (e.g., di-brominated isomers).

- Cross-Validation : Compare results with literature using identical substrates (e.g., 2-methylbenzenesulfonyl chloride derivatives in ) .

Q. What strategies prevent sulfonyl chloride hydrolysis during synthesis?

- Methodological Answer :

- Moisture Control : Perform reactions under anhydrous conditions (Schlenk line, molecular sieves).

- Acid Scavengers : Add triethylamine to neutralize HCl byproducts.

- Low-Temperature Workup : Quench reactions at –10°C to slow hydrolysis. Monitor via ¹H NMR for sulfonic acid formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.